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Compound of Interest

Compound Name: Camphor monobromide

Cat. No.: B6306470 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-bromo-camphor,

a key bicyclic monoterpene derivative utilized in various fields of chemical synthesis and drug

development. The document is intended for researchers, scientists, and professionals in drug

development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for 3-bromo-

camphor.

¹H NMR Data
The ¹H NMR spectrum of D-3-bromocamphor reveals the chemical environment of the

hydrogen atoms in the molecule. The data presented here was obtained in deuterated

chloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for D-3-Bromo-Camphor
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Assignment Chemical Shift (δ, ppm) Coupling Constants (J, Hz)

A 4.625 J(A,B) = 4.9

B 2.306 J(B,C) = 3.9

C 2.084
J(C,D) = -13.3, J(C,E) = 3.9,

J(C,F) = 9.4

D 1.885

E 1.695 J(E,F) = -13.8

F 1.431

G 1.085

J 0.974

K 0.937

Data sourced from

ChemicalBook and assigned

by C-H and H-H COSY.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for D-3-Bromo-Camphor
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Chemical Shift (δ, ppm)

212.4

61.5

58.1

46.8

43.4

30.1

26.9

20.1

19.3

9.4

Data sourced from ChemicalBook.

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of solid organic compounds like

3-bromo-camphor.

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration can be

adjusted to ensure good signal-to-noise ratio.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.
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Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum.

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to

aid in the complete assignment of proton and carbon signals.[2]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard,

such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 3-bromo-camphor exhibits characteristic absorption bands corresponding

to its functional groups. A significant peak is expected for the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for 3-Bromo-Camphor

Wavenumber (cm⁻¹) Functional Group

~1745 C=O stretch

Note: The exact position of the carbonyl stretch

can vary slightly depending on the sample

preparation method and the physical state of the

sample.

Experimental Protocol for IR Spectroscopy of a Solid
Sample (Thin Film Method)
The thin solid film method is a common and straightforward technique for obtaining the IR

spectrum of a solid compound.[3]

Sample Preparation:
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Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent (e.g., methylene chloride or acetone).[3]

Drop the resulting solution onto a salt plate (e.g., KBr or NaCl).[3]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to elucidate its structure by

analyzing its fragmentation pattern.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 3-bromo-camphor provides its molecular weight

and information about its fragmentation. The molecular weight of 3-bromo-camphor

(C₁₀H₁₅BrO) is approximately 231.13 g/mol .[4]

Table 4: Mass Spectrometry Data for 3-Bromo-Camphor
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m/z Interpretation

230/232
Molecular ion peak (M⁺) with isotopic pattern for

one bromine atom

151 [M - Br]⁺

108

95

83

69

Data sourced from the NIST WebBook.[4]

Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an

organic compound.

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. For volatile solids like camphor derivatives, direct insertion probe or gas

chromatography (GC-MS) can be used. The sample is vaporized in the high vacuum of the

instrument.[5]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[5]

[6]

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation,

breaking into smaller charged fragments and neutral species.[5]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.[5][6]
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-bromo-camphor.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-

bromo-camphor. For more in-depth analysis, it is recommended to consult the primary literature

and spectral databases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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